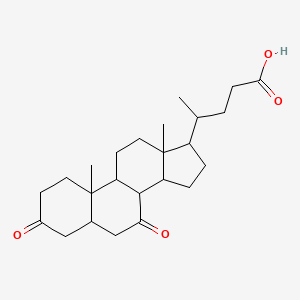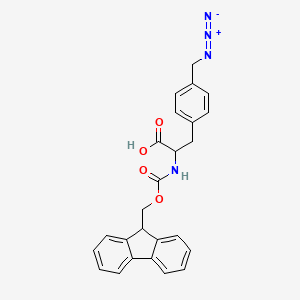![molecular formula C17H31NO4 B12100691 3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate is a chemical compound that belongs to the class of fatty acyl carnitines. This compound is characterized by its ester linkage between a fatty acid and carnitine, which plays a crucial role in the metabolism of fatty acids in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate typically involves the esterification of dec-4-enoic acid with 4-(trimethylazaniumyl)butanoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of enzymatic catalysis is also explored to achieve more environmentally friendly and efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the dec-4-enoyl moiety to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Dec-4-enoic acid and 4-(trimethylazaniumyl)butanoate.
Reduction: Decanoic acid ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Biology: Investigated for its role in cellular energy production and fatty acid transport.
Medicine: Explored for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of bio-based chemicals and materials.
Wirkmechanismus
The compound exerts its effects primarily through its role in the transport of fatty acids into mitochondria for β-oxidation. The ester linkage allows for the transfer of fatty acids across the mitochondrial membrane, where they are subsequently oxidized to produce energy. The molecular targets include carnitine acyltransferases and transport proteins involved in fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3-Hydroxyundecanoyl)oxy]-4-(trimethylazaniumyl)butanoate
- (13Z)-3-Hydroxyicos-13-enoylcarnitine
- O-(2-octadecenoyl)carnitine
Uniqueness
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate is unique due to its specific ester linkage and the presence of a double bond in the dec-4-enoyl moiety. This structural feature influences its reactivity and biological function, distinguishing it from other fatty acyl carnitines .
Eigenschaften
Molekularformel |
C17H31NO4 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-10,15H,5-8,11-14H2,1-4H3/b10-9+ |
InChI-Schlüssel |
OQWOHRPOYAVIOK-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCC/C=C/CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Kanonische SMILES |
CCCCCC=CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)

![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)


![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)



